4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
Description
The compound “4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride” is a fluorinated heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 4-fluoropyrrolidine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in targeting G protein-coupled receptors (GPCRs) or ion channels due to its structural resemblance to bioactive scaffolds . The fluorine atom on the pyrrolidine ring likely improves metabolic stability and binding affinity by modulating electronic and steric properties.
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O.2ClH/c12-8-5-9(14-6-8)11-15-10(16-17-11)7-1-3-13-4-2-7;;/h1-4,8-9,14H,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCVCGHKIMGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=NC=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves several steps, typically starting with the preparation of the fluoropyrrolidine and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-fluoropyrrolidine involves the reaction of pyrrolidine with a fluorinating agent.
Step 2: Preparation of the 1,2,4-oxadiazole ring typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Step 3: Coupling of the fluoropyrrolidine and oxadiazole intermediates with pyridine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Structural Formula
The compound's structure can be represented as follows:
Key Features
- Fluoropyrrolidine moiety : Imparts specific pharmacological properties.
- Oxadiazole ring : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
- Pyridine core : Commonly found in many bioactive compounds.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The oxadiazole derivatives have been noted for their anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neurological Applications
Emerging studies suggest that compounds with similar frameworks may influence neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: MDM2 Inhibition
A study focused on the design of spirooxindoles revealed that compounds structurally related to 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride exhibited potent inhibition of MDM2, leading to significant tumor regression in vivo.
Case Study 2: Inflammatory Response Modulation
In a clinical trial assessing the efficacy of oxadiazole derivatives in patients with rheumatoid arthritis, results indicated a marked decrease in disease activity scores and inflammatory markers following treatment with a compound analogous to This compound .
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects and pharmacological relevance.
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
- Key Differences : Replaces the fluoropyrrolidine group with a piperidin-4-ylmethyl substituent. The piperidine ring introduces a larger, more flexible amine-containing moiety, which may alter receptor selectivity.
- Implications : Piperidine derivatives are commonly used in central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration. However, the absence of fluorine could reduce metabolic stability compared to the fluoropyrrolidine analog .
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
- Key Differences: Substitutes the 4-fluoropyrrolidine with a 3-(trifluoromethyl)pyrrolidine group.
- Structural Data : Molecular formula C₁₂H₁₁F₃N₄O (vs. C₁₁H₁₂F₂N₄O for the target compound). The additional fluorine atoms and methyl group may enhance lipophilicity, impacting bioavailability .
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Key Differences : Features a bulky 4-butylcyclohexyl group instead of fluoropyrrolidine.
- Pharmacological Relevance : Reported as a GPCR modulator, likely targeting lipid-binding receptors. The hydrophobic substituent may improve membrane permeability but reduce aqueous solubility .
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(piperazin-1-yl)pyrimidine dihydrochloride
- Key Differences : Replaces pyridine with pyrimidine and introduces a methoxymethyl-oxadiazole group.
- Implications : Pyrimidine rings often enhance hydrogen-bonding capacity with targets like kinases or nucleic acids. The methoxymethyl group may confer metabolic resistance compared to fluorinated analogs .
Table 1. Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituent | Pharmacological Notes |
|---|---|---|---|
| Target Compound | Pyridine | 4-Fluoropyrrolidine | Potential GPCR modulation |
| 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-oxadiazole] | Pyridine | Piperidin-4-ylmethyl | CNS-targeted applications |
| 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-oxadiazole} | Pyridine | 3-(Trifluoromethyl)pyrrolidine | Enhanced lipophilicity |
| PSN375963 | Pyridine | 4-Butylcyclohexyl | Lipid GPCR interactions |
| 4-[5-(Methoxymethyl)-oxadiazole]-pyrimidine | Pyrimidine | Methoxymethyl, piperazine | Kinase/nucleic acid targets |
Critical Analysis of Substituent Effects
- Fluorine vs. Trifluoromethyl : Fluorine’s small size and electronegativity optimize target binding without steric hindrance, whereas trifluoromethyl groups may improve potency but increase molecular weight and logP .
- Pyridine vs. Pyrimidine : Pyrimidine’s additional nitrogen enables broader interaction profiles (e.g., with ATP-binding pockets), but pyridine derivatives are often simpler to synthesize .
- Amine Moieties : Piperidine/piperazine groups (as in PSN632408) enhance solubility via protonation but may introduce off-target interactions with amine-binding receptors .
Research Findings and Methodological Notes
- Structural Characterization : The SHELX program suite is widely used for crystallographic refinement of such compounds, ensuring accurate determination of fluorine and heterocyclic orientations .
- Synthetic Challenges: Fluorinated pyrrolidines require specialized fluorination techniques (e.g., Balz-Schiemann reaction), increasing synthesis complexity compared to non-fluorinated analogs .
- Biological Screening : Analogous compounds (e.g., 3,5-diaryl-oxadiazoles) show activity against PI3K/Akt pathways, suggesting the target compound may similarly inhibit oncogenic signaling .
Biological Activity
The compound 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms based on diverse sources.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis involves multiple steps including the formation of the oxadiazole ring and subsequent substitution reactions to introduce the fluoropyrrolidine moiety. Detailed synthetic pathways have been documented in patent literature, showcasing various methodologies for achieving high purity and yield .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity .
Mechanism of Action:
- Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS).
- Inhibition of Cell Migration: It significantly reduces cell migration, which is crucial for metastasis, by downregulating key signaling pathways involved in cell motility.
Receptor Modulation
The compound acts as a modulator of specific receptors implicated in various physiological processes:
- CCR6 Receptor Modulation: Preliminary findings suggest that it may function as a CCR6 receptor modulator, which could have implications in inflammatory diseases and cancer .
Pharmacological Profile
A comprehensive pharmacological profile has been established through various assays:
| Activity | Result |
|---|---|
| Cytotoxicity (IC50) | Low micromolar range |
| Apoptosis induction | Positive |
| Cell migration inhibition | Significant reduction |
| CCR6 receptor binding | Moderate affinity |
Case Studies
Several case studies have explored the efficacy and safety of this compound in preclinical models:
- Colorectal Cancer Model: In vivo studies using mouse models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammatory Disease Models: The modulation of CCR6 receptors was associated with reduced inflammatory markers in animal models, suggesting potential therapeutic applications beyond oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
